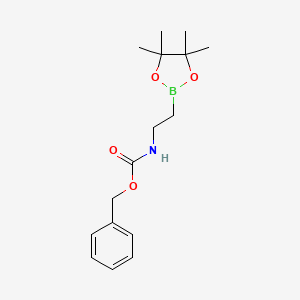

2-(N-Cbz-Amino)ethylboronic acid pinacol ester

Description

Properties

IUPAC Name |

benzyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)10-11-18-14(19)20-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSPEKHIVXYOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Cbz-Amino)ethylboronic acid pinacol ester typically involves the reaction of 2-(N-Cbz-Amino)ethylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(N-Cbz-Amino)ethylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids, while reduction reactions produce alcohols .

Scientific Research Applications

2-(N-Cbz-Amino)ethylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: It is extensively used in cross-coupling reactions, particularly the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.

Medicine: It is employed in the development of boron-containing drugs and as a precursor for boron neutron capture therapy agents.

Industry: The compound finds applications in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(N-Cbz-Amino)ethylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating the formation of new chemical bonds. In cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison of Selected Boronic Acid Pinacol Esters

*Calculated based on C₁₈H₂₇BN₂O₄; †Estimated from molecular formula.

Key Observations:

Protecting Group Stability: The Cbz group (stable under basic/neutral conditions) contrasts with the acid-labile Boc group, enabling orthogonal deprotection strategies in multi-step syntheses . Benzyl-protected analogs (e.g., 2-(N-Benzylaminomethyl)phenylboronic acid pinacol ester) offer similar stability but require harsher conditions (e.g., H₂/Pd) for deprotection .

NMR Signatures: All pinacol esters exhibit characteristic ¹H NMR singlets at δ 1.34–1.38 (12H, CH₃) and ¹³C NMR peaks at δ 84.0 (B-O) and 24.9 (CH₃) . Additional peaks (e.g., NH at δ 10.77–11.75 in aminoethyl derivatives) distinguish substituents .

Reactivity in Cross-Couplings: 2-(N-Cbz-Amino)ethylboronic acid pinacol ester participates in Suzuki-Miyaura reactions with aryl halides, similar to 2-aminopyridine-3-boronic acid pinacol ester . However, steric hindrance from the Cbz group may reduce coupling efficiency compared to less bulky analogs .

Biological Applications: Aminoethyl derivatives are pivotal in synthesizing protease inhibitors (e.g., bortezomib analogs), whereas arylboronic esters (e.g., 4-(N-Boc-Amino)phenyl) are used in PET tracer development .

Biological Activity

2-(N-Cbz-Amino)ethylboronic acid pinacol ester is a boronic ester derivative recognized for its significant role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura reaction. This compound has garnered attention not only for its synthetic utility but also for its potential biological activities, including enzyme inhibition and applications in drug discovery.

- Molecular Formula : C14H20BNO4

- Molecular Weight : 273.13 g/mol

- CAS Number : 2377607-52-6

The primary mechanism of action involves the compound's participation in the Suzuki–Miyaura coupling reaction, where it acts as a reagent to form carbon-carbon bonds. The process includes:

- Transmetalation : The boronic ester interacts with a metal catalyst, typically palladium, facilitating the coupling of aryl or vinyl halides.

- Formation of Carbon-Carbon Bonds : This reaction is crucial in synthesizing complex organic molecules, which may exhibit various biological activities.

Biological Activity

Research indicates that 2-(N-Cbz-Amino)ethylboronic acid pinacol ester exhibits notable biological properties:

Enzyme Inhibition

Studies have shown that aminoboronic acids and their esters can serve as effective enzyme inhibitors. For instance:

- Target Enzymes : They have been investigated for their ability to inhibit serine proteases and other enzymes involved in critical biological pathways .

- Case Studies : A study highlighted the use of aminoboronic acids in developing inhibitors for specific proteases, showcasing their potential in therapeutic applications .

Drug Discovery Applications

The compound is utilized in synthesizing biologically active molecules, contributing to drug development:

- Boron Neutron Capture Therapy (BNCT) : It serves as a precursor for boron-containing drugs used in cancer treatment, enhancing the efficacy of BNCT by targeting tumor cells specifically.

- Synthesis of Anticancer Agents : Its reactivity allows for the construction of complex structures that are essential in developing new anticancer therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(N-Boc-Amino)ethylboronic acid pinacol ester | Structure | Similar enzyme inhibition properties |

| Phenylboronic acid pinacol ester | Structure | Used in various cross-coupling reactions |

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of 2-(N-Cbz-Amino)ethylboronic acid pinacol ester:

- Synthesis Optimization : Researchers have refined reaction conditions to improve yield and purity, utilizing automated systems for large-scale production.

- Biological Assays : In vitro studies have demonstrated its potential to inhibit specific enzymes effectively, leading to further exploration in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.